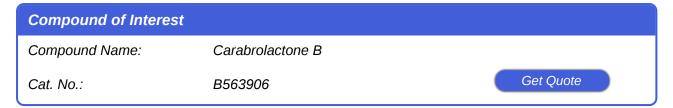


Application Note: Quantitative Analysis of Carabrolactone B in Human Plasma by HPLC-MS

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Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantification of **Carabrolactone B** in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of **Carabrolactone B**.

Introduction

Carabrolactone B is a sesquiterpenoid lactone with the molecular formula C₁₅H₂₂O₄ and a molecular weight of 266.337.[1][2] Sesquiterpenoid lactones are a class of natural products known for a wide range of biological activities, making them of significant interest in drug discovery and development. To facilitate preclinical and clinical research, a robust and reliable analytical method for the quantification of **Carabrolactone B** in biological matrices is essential. This application note provides a detailed protocol for an HPLC-MS method optimized for the analysis of **Carabrolactone B** in human plasma.

Experimental



Sample Preparation

A protein precipitation method was employed for the extraction of **Carabrolactone B** from human plasma.

Protocol:

- To 50 μL of human plasma in a microcentrifuge tube, add 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 20 seconds and transfer the solution to an HPLC vial for analysis.

HPLC Conditions

Chromatographic separation was performed on a C18 reversed-phase column.



Parameter	Condition
HPLC System	A standard High-Performance Liquid Chromatography system
Column	C18 reversed-phase, 2.1 x 100 mm, 1.8 μm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

Condition
A triple quadrupole mass spectrometer
Electrospray Ionization (ESI), Positive
3.5 kV
150°C
400°C
Desolvation: 800 L/hr; Cone: 50 L/hr
Multiple Reaction Monitoring (MRM)



MRM Transitions (Hypothetical):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	
Carabrolactone B	267.15	189.10	15	
Carabrolactone B	267.15	147.10	25	
Internal Standard	(To be determined)	(To be determined)	(To be determined)	

Note: The precursor ion for **Carabrolactone B** is proposed as [M+H]⁺. Product ions and collision energies are hypothetical and should be optimized during method development.

Results and Discussion Method Validation (Hypothetical Data)

The method was validated for linearity, precision, and accuracy.

Linearity:

A calibration curve was constructed by plotting the peak area ratio of **Carabrolactone B** to the internal standard against the nominal concentration.

Mean Peak Area Ratio	% Accuracy
0.012	102.5
0.058	98.7
0.115	99.1
0.582	101.2
1.168	100.5
5.835	99.8
11.690	99.3
	0.012 0.058 0.115 0.582 1.168 5.835



The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy:

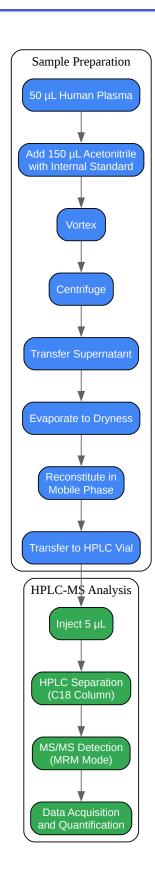
Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels.

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	3	4.2	103.1	5.1	101.8
Medium	80	2.8	98.9	3.5	99.5
High	800	2.1	100.7	2.9	100.2

The results demonstrate that the method is precise and accurate, with %CV values within 15% and accuracy within ±15% of the nominal concentrations.

Visualizations

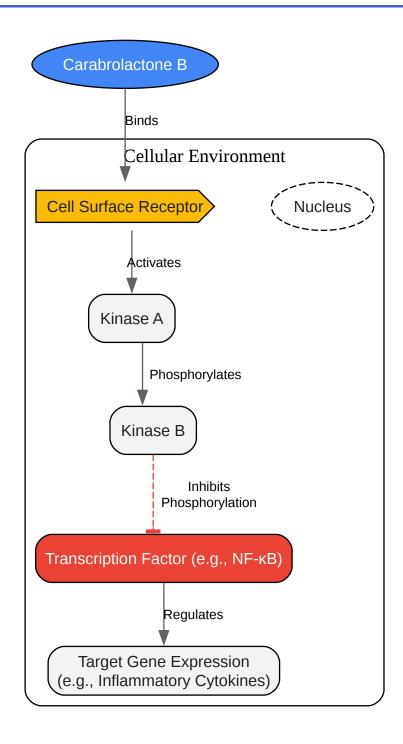




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Caption: Experimental workflow for the HPLC-MS quantification of **Carabrolactone B**.





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Caption: Hypothetical signaling pathway potentially modulated by Carabrolactone B.

Conclusion

This application note presents a straightforward, sensitive, and selective HPLC-MS method for the quantification of **Carabrolactone B** in human plasma. The method demonstrates good



linearity, precision, and accuracy, making it a valuable tool for researchers in drug development and related fields. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis, supporting a wide range of research applications.

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